molecular formula C9H6OS2 B043181 Methanone, di-2-thienyl- CAS No. 704-38-1

Methanone, di-2-thienyl-

Cat. No. B043181
CAS RN: 704-38-1
M. Wt: 194.3 g/mol
InChI Key: GUTQMBQKTSGBPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methanone, di-2-thienyl- and related derivatives often involves multi-component reactions that allow for efficient and high-yield production. For example, Alizadeh and Roosta (2018) developed a mild and convenient protocol for the synthesis of aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives, showcasing the versatility of methanone compounds in chemical synthesis (Alizadeh & Roosta, 2018). These methods often rely on readily available starting materials and can be performed under relatively mild conditions, indicating the practicality of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of Methanone, di-2-thienyl- derivatives plays a crucial role in their chemical behavior and potential applications. Hoffmann et al. (2000) synthesized and polymerized di(thien-2-yl) methanol and di(thien-2-yl) methyl octyl ether to yield quinoidal poly(di(thien-2-yl) methane), a process influenced by the molecular structure of the starting materials (Hoffmann et al., 2000). This emphasizes the impact of structural features, such as the positioning of thiophene rings and the presence of functional groups, on the properties and applications of the synthesized compounds.

Chemical Reactions and Properties

Methanone, di-2-thienyl- compounds engage in various chemical reactions, influenced by their unique structural characteristics. Pouzet et al. (1998) reported on the reactivity of a specific methanone derivative towards sulfur- and oxygen-containing nucleophiles, highlighting the compound's versatility in chemical transformations (Pouzet et al., 1998). These reactions can lead to a range of products with diverse properties, underlining the significance of methanone derivatives in synthetic chemistry.

Physical Properties Analysis

The physical properties of Methanone, di-2-thienyl- compounds, such as solubility, melting points, and stability, are crucial for their practical applications. The synthesis and characterization studies often include detailed analysis of these properties to evaluate the compound's suitability for various applications. For instance, the work by Koparir et al. (2022) on thiophene-based compounds provides insights into their electronic and optical properties, contributing to our understanding of methanone derivatives' physical characteristics (Koparir et al., 2022).

Chemical Properties Analysis

The chemical properties of Methanone, di-2-thienyl- compounds, such as reactivity, stability under various conditions, and interaction with other chemicals, are essential for defining their potential applications. Research efforts like those by Thirunarayanan (2014) have explored the antimicrobial, antioxidant, and insect antifeedant activities of synthesized methanone derivatives, shedding light on the broad spectrum of their chemical properties (Thirunarayanan, 2014).

Scientific Research Applications

Anticancer Activity

Methanone, di-2-thienyl- derivatives have been explored for their potential anticancer activities. Di(3-thienyl)methanol and di(3-thienyl)methane, for example, were synthesized and demonstrated significant cytotoxic effects against T98G brain cancer cells, with notable growth inhibition and induced cell death. These compounds showed a concentration-dependent increase in cytotoxicity while maintaining lower toxicity towards normal human cells, highlighting their potential as selective anticancer agents (Kaushik et al., 2012).

Antimicrobial and Antioxidant Properties

Methanone derivatives have also been investigated for their antimicrobial and antioxidant properties. A series of methanone derivatives exhibited more than 60% yield and were characterized for their physical and spectral data. These compounds were evaluated for antimicrobial, antioxidant, and insect antifeedant activities, showing promising results against various bacterial and fungal strains as well as significant DPPH radical scavenging activity (Thirunarayanan, 2014).

Conductive Polymer Synthesis

Methanone, di-2-thienyl- derivatives are also significant in the synthesis of conducting polymers. Electrochemical copolymerization of 2,3-di(2-thienyl)quinoxaline derivatives with 3,4-ethylenedioxy thiophene yielded copolymers characterized by various techniques. These copolymers showed promising conductivity, suggesting their applicability in electronic devices (Turac et al., 2011).

Optoelectronic Properties

Research has also delved into the optoelectronic properties of methanone, di-2-thienyl- derivatives. For instance, studies on (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones revealed insights into their spectroscopic properties, which could be influenced by the structure and environment. These findings have implications for the development of optoelectronic devices, offering a deeper understanding of the materials' photophysical behavior (Al-Ansari, 2016).

Safety And Hazards

The safety data sheet for “Di-2-thienyl ketone” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this chemical only in a well-ventilated area and to avoid creating dust .

Future Directions

While specific future directions for “Methanone, di-2-thienyl-” were not found, there is interest in the synthesis of conducting polymeric compounds containing thiophene fragments . These compounds have potential applications in various branches of science and technology .

properties

IUPAC Name

dithiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTQMBQKTSGBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220670
Record name Methanone, di-2-thienyl-
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Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, di-2-thienyl-

CAS RN

704-38-1
Record name Methanone, di-2-thienyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thienyl ketone
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Record name 2-Thienyl ketone
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Record name Methanone, di-2-thienyl-
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Record name 2,2'-Carbonyldi(thiophene)
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Record name Di-2-thienylmethanone
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Synthesis routes and methods

Procedure details

To a mixture of 12.7 g (0.099 mol) of 2-thienylcarboxylic acid, 8.33 g (0.099 mol) of thiophene, and 34.9 mL of Amberlyst-15 in 250 mL of nitromethane was added 34.9 mL (0.247 mol) of trifluoroacetic acid at room temperature and stirred for 14 h. The reaction mixture was filtered, the filtrate was concentrated in vacuo, and a green oil residue was chromatographed on silica (hexane/methylene chloride 1:1) to afford 8 g (41.6%) of di-(2-thienyl)ketone, as white needles.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
8.33 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
34.9 mL
Type
reactant
Reaction Step Two
Yield
41.6%

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